
4-(2-Iodoethyl)morpholine
Overview
Description
4-(2-Iodoethyl)morpholine is a morpholine derivative featuring a 2-iodoethyl substituent attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely utilized in organic synthesis, pharmaceuticals, and material science due to their versatile reactivity and structural adaptability. The iodine atom in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and radiopharmaceutical applications, where iodine isotopes (e.g., $^{125}\text{I}$) are employed for labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Iodoethyl)morpholine typically involves the reaction of morpholine with an iodoethylating agent. One common method is the reaction of morpholine with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Iodoethyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding ethylmorpholine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azidoethylmorpholine, thiocyanatoethylmorpholine, and methoxyethylmorpholine.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is ethylmorpholine.
Scientific Research Applications
4-(2-Iodoethyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Iodoethyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. The morpholine ring can also interact with various biological pathways, modulating their activity .
Comparison with Similar Compounds
This section compares 4-(2-Iodoethyl)morpholine with structurally related morpholine derivatives, focusing on molecular properties, synthesis, and applications.
Structural and Functional Differences
The table below highlights key differences among selected morpholine derivatives:
Biological Activity
4-(2-Iodoethyl)morpholine is an organic compound that has garnered attention for its unique chemical and biological properties, primarily due to the presence of the iodine atom. This compound has potential applications in various fields, including medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₂INO
- Molecular Weight : 201.07 g/mol
- IUPAC Name : this compound
The compound is a derivative of morpholine, characterized by an iodine atom attached to the ethyl group at the fourth position of the morpholine ring. The presence of iodine enhances its reactivity and biological activity compared to other halogenated morpholine derivatives.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. The iodine atom can participate in halogen bonding, which influences binding affinity and specificity.
- Cellular Pathways : Preliminary studies suggest that it may affect cellular processes such as DNA replication and protein synthesis, although specific molecular targets are still under investigation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Studies have explored the potential anticancer effects of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The exact pathways through which it exerts these effects are still being elucidated.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other halogenated morpholines:
Compound | Halogen | Biological Activity | Notes |
---|---|---|---|
This compound | Iodine | Antimicrobial, Anticancer | Enhanced reactivity due to iodine |
4-(2-Bromoethyl)morpholine | Bromine | Moderate antimicrobial | Less reactive than iodine derivative |
4-(2-Chloroethyl)morpholine | Chlorine | Limited activity reported | Lower biological activity |
4-(2-Fluoroethyl)morpholine | Fluorine | Minimal activity | Least reactive among halogens |
Case Studies and Research Findings
- Antimicrobial Study : A study published in Molecules investigated the antimicrobial efficacy of various morpholine derivatives, including this compound. Results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria .
- Cancer Research : In a study focused on anticancer agents, this compound was tested on several cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, supporting its potential use as an anticancer drug .
- Mechanistic Insights : Research has begun to elucidate the mechanisms by which this compound affects cellular processes. It was found to inhibit specific signaling pathways involved in cell proliferation and survival .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Iodoethyl)morpholine, and how can reaction conditions be optimized?
The synthesis of this compound can be adapted from methods used for analogous chloroethyl derivatives. For example, nucleophilic substitution between morpholine and 1-iodo-2-chloroethane (or direct iodination of pre-functionalized intermediates) in the presence of a base like potassium carbonate is plausible. Solvents such as acetonitrile or ethanol under reflux are typical, with purification via column chromatography or recrystallization . Optimization involves adjusting molar ratios, reaction time, and temperature to maximize yield and minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the structure by identifying proton environments (e.g., morpholine ring protons at δ 2.4–3.8 ppm) and the iodoethyl chain (δ 3.0–3.5 ppm).
- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for determining crystal structures, especially for verifying bond lengths and angles involving iodine, which has high electron density .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns due to iodine’s distinct mass signature .
Q. How should researchers handle stability and storage challenges for iodinated morpholine derivatives?
Iodo compounds are light- and moisture-sensitive. Store this compound in amber vials under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with strong oxidizing agents or acids, as iodine’s leaving-group propensity may lead to decomposition .
Advanced Research Questions
Q. What computational methods (e.g., DFT) can predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculates electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the C–I bond’s polarization can be analyzed to assess its suitability in Suzuki-Miyaura or Ullmann couplings. Solvent effects and transition-state modeling further refine reaction pathway predictions .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields from iodination reactions?
Contradictions may arise from competing side reactions (e.g., elimination or solvent interactions). Systematic analysis includes:
- Kinetic Studies : Varying temperature/time to identify rate-determining steps.
- Byproduct Identification : Using GC-MS or HPLC to detect impurities.
- Isotopic Labeling : I tracing to monitor iodide release during synthesis .
Q. What are the mechanistic implications of the C–I bond in this compound for radiopharmaceutical applications?
The C–I bond’s lability makes it a candidate for radioactive labeling (e.g., I or I). Mechanistic studies using radiolytic decomposition assays or autoradiography can quantify stability in biological matrices. Chelation studies with transition metals (e.g., Ni) may also explore its utility in imaging agents .
Q. How does steric hindrance from the morpholine ring influence regioselectivity in derivatization reactions?
The morpholine ring’s chair conformation creates axial/equatorial substituent effects. Molecular dynamics simulations or X-ray data can map steric interactions. For instance, bulky groups on the iodoethyl chain may favor equatorial positioning, altering reactivity in SN2 reactions .
Q. Methodological Considerations
Q. What validation parameters are essential for quantifying this compound in biological samples via HPLC?
Validate methods using ICH guidelines:
- Linearity : R ≥ 0.995 over a concentration range (e.g., 1–100 µg/mL).
- Recovery : ≥90% in spiked matrices (plasma/tissue homogenates).
- LOQ/LOD : Signal-to-noise ratios of 10:1 and 3:1, respectively .
Q. How can researchers design kinetic studies to compare halogen leaving-group efficiencies (I vs. Cl/Br) in morpholine derivatives?
Conduct competitive reactions under identical conditions (solvent, temperature) using equimolar 4-(2-haloethyl)morpholine variants. Monitor reaction progress via H NMR or conductimetry. Calculate rate constants (k) to rank leaving-group abilities .
Q. Safety and Compliance
Q. What protocols mitigate risks when handling iodinated compounds in high-throughput screening?
Properties
IUPAC Name |
4-(2-iodoethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12INO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTHRTLGZJPEAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456976 | |
Record name | 4-(2-iodoethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126200-24-6 | |
Record name | 4-(2-iodoethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.